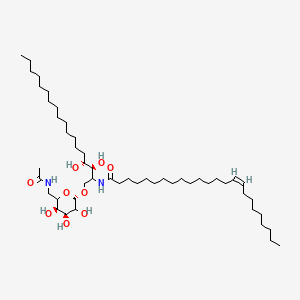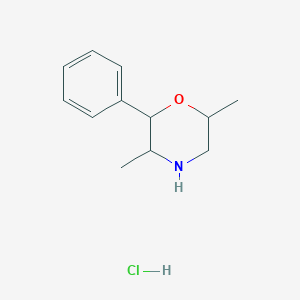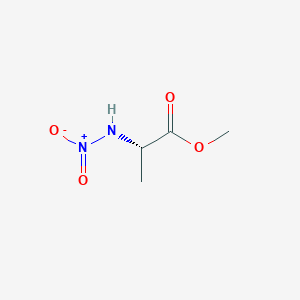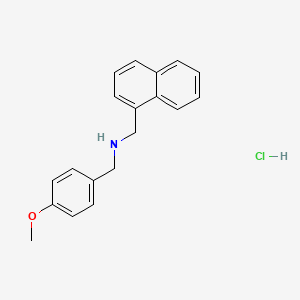
21-O-Acetyl 6alpha-Hydroxy Cortisol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-O-Acetyl 6alpha-Hydroxy Cortisol is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is known for its unique structural modifications, which include the acetylation at the 21st position and the hydroxylation at the 6alpha position. These modifications can influence its biological activity and stability, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
As a cortisol metabolite , it is likely to interact with glucocorticoid receptors, which play a crucial role in the regulation of various physiological processes, including immune response and metabolism.
Mode of Action
As a cortisol metabolite , it may mimic the actions of cortisol, which involves binding to glucocorticoid receptors and modulating gene transcription to exert its effects.
Biochemical Pathways
Given its nature as a cortisol metabolite , it may influence pathways related to inflammation, immune response, and stress response, among others.
Result of Action
As a cortisol metabolite , it might exhibit similar effects to cortisol, which include anti-inflammatory and immunosuppressive actions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-O-Acetyl 6alpha-Hydroxy Cortisol typically involves multiple steps, starting from cortisol or a related precursor. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 6alpha position.
Acetylation: Acetylation of the hydroxyl group at the 21st position.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize efficiency and minimize costs. This includes the use of industrial-grade reagents, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
21-O-Acetyl 6alpha-Hydroxy Cortisol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 21-O-Acetyl 6-Keto Cortisol, while reduction can revert it back to the original compound .
Scientific Research Applications
21-O-Acetyl 6alpha-Hydroxy Cortisol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cortisol derivatives.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations
Comparison with Similar Compounds
Similar Compounds
Cortisol: The natural glucocorticoid hormone with similar biological activity.
21-O-Acetyl Cortisol: A derivative with acetylation at the 21st position but without the 6alpha hydroxyl group.
6alpha-Hydroxy Cortisol: A derivative with hydroxylation at the 6alpha position but without the 21st acetyl group
Uniqueness
21-O-Acetyl 6alpha-Hydroxy Cortisol is unique due to its dual modifications, which can enhance its stability and alter its biological activity compared to other cortisol derivatives. These structural changes can make it more resistant to metabolic degradation and potentially more effective in certain therapeutic applications .
Properties
IUPAC Name |
[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17-,18-,20+,21-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCDTDGPVVXFM-APRQOCPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


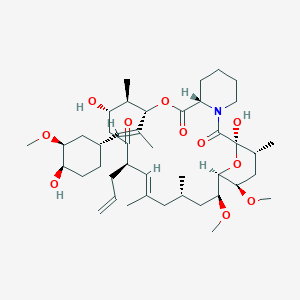

![5-Bromobenzo[c]thiophene](/img/structure/B1147249.png)
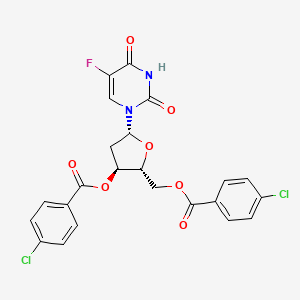
![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)
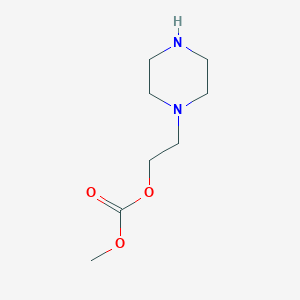
![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)
